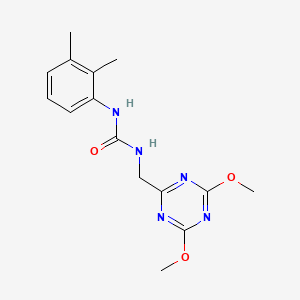

![molecular formula C19H22N4OS B2605537 (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 315683-83-1](/img/structure/B2605537.png)

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been reported .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be determined using various analytical techniques. The empirical formula for a related compound, 4-(2-Morpholin-4-yl-ethyl)-phenylamine, is C12H18N2O .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, they can be used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely. For example, 4-(2-Morpholin-4-yl-ethyl)-phenylamine is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Structural Modification

The synthesis of derivatives similar to "(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine" involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) developed a rapid and green synthetic method for a related compound, highlighting the significance of these derivatives as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Additionally, the synthesis of pyrido[3,4-d]pyrimidines by Kuznetsov et al. (2007) through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine underscores the versatility of morpholine derivatives in creating biologically active compounds (Kuznetsov, A., Nam, N. L., & Chapyshev, S., 2007).

Biological Activity and Potential Applications

The exploration of morpholine derivatives extends into their potential biological activities and applications in drug design. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs, H., Bravi, G., Campbell, I., et al., 2019). Similarly, Hayakawa et al. (2007) identified 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel p110alpha inhibitor, showcasing the importance of structural modification in enhancing potency against specific cellular targets (Hayakawa, M., Kaizawa, H., Moritomo, H., et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWFEKNOTMFPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

triazin-4-one](/img/structure/B2605473.png)

![Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2605476.png)